Lagodeoxycholic

描述

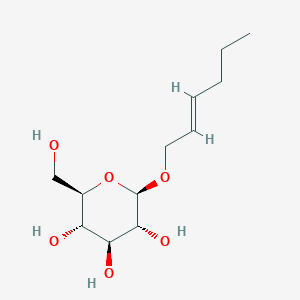

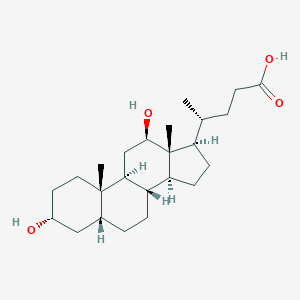

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid is a bile acid derivative involved in various biological processes. Its structure and functions are derived from the core steroidal framework common to cholanoids, which play crucial roles in lipid digestion and absorption, as well as in the regulation of cholesterol levels in organisms.

Synthesis Analysis

The synthesis of related bile acid derivatives involves complex chemical reactions starting from basic cholan structures. For example, Harano et al. (1977) describe the dehydration products of chenodeoxycholic acid obtained through treatment with concentrated hydrochloric acid, providing insights into the chemical transformations applicable to similar compounds (Harano et al., 1977).

Molecular Structure Analysis

The molecular structure of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid and related compounds is characterized by specific hydroxylation patterns on the cholan skeleton, which significantly influence their biological function and chemical behavior. The structure elucidation is typically performed through spectral measurements and chemical analysis, as demonstrated by Harano et al. (1977) for related compounds.

Chemical Reactions and Properties

Bile acids, including 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, undergo various chemical reactions, including oxidation, reduction, and conjugation. These reactions are essential for their biological activity and metabolism. For example, Kurosawa et al. (2001) discuss the synthesis of coenzyme A esters for the study of bile acid biosynthesis (Kurosawa et al., 2001).

Physical Properties Analysis

The physical properties of bile acids like 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid include solubility, melting point, and crystalline structure, which are critical for their function and interaction with biological molecules. The crystal structures and hydrogen bond networks, as examined by Jover et al. (2004), offer insights into the solid-state properties of these compounds (Jover et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity, and hydrophilicity, are influenced by the hydroxyl groups and the steroidal framework. These properties determine the interaction of bile acids with lipids, proteins, and enzymes. The synthesis and chemical behavior of similar compounds, as discussed by Iida et al. (2002), help understand the functionalities of these molecules in biological systems (Iida et al., 2002).

科学研究应用

胆汁酸代谢

Lagodeoxycholic acid 是一种胆汁酸,是由肝脏产生的,用于分解脂肪并将其吸收进入体内 . 它是脱氧胆酸的 12β-羟基差向异构体,比脱氧胆酸更亲水 . 这种特性使其比脱氧胆酸的肝毒性更低 .

肝毒性研究

研究表明,this compound acid 的毒性远低于脱氧胆酸 . 这使得它成为研究胆汁酸对肝脏的影响和治疗胆汁淤积等疾病的潜在治疗方法的宝贵化合物 .

药物开发

由于其特性和对肝脏的影响,this compound acid 可能会用于开发治疗肝脏疾病的药物 .

生物化学研究

this compound acid 可用于生物化学研究,特别是在涉及脂质代谢和胆汁酸作用的研究中 .

营养吸收

作为一种胆汁酸,this compound acid 在体内消化和吸收膳食脂肪中起作用 .

微生物组研究

this compound acid 可用于研究肠道微生物组。 肠道微生物组可以将初级胆汁酸转化为次级胆汁酸,研究这些转化可以深入了解肠道微生物组的功能和健康状况 .

生化分析

Biochemical Properties

Lagodeoxycholic acid is a more hydrophilic epimer of deoxycholic acid . It is transported and metabolized similarly to other dihydroxy bile acids but is much less toxic than deoxycholic acid . The taurine conjugate of this compound acid is moderately well transported by the perfused rat ileum .

Cellular Effects

This compound acid has been hypothesized to be less hepatotoxic than deoxycholic acid . After 3 weeks of this compound acid ingestion, liver test results and liver appearance were normal .

Molecular Mechanism

The molecular mechanism of this compound acid involves its transport and metabolism in the rat, rabbit, and hamster . In the rabbit, hepatic biotransformation of this compound acid was limited to conjugation with glycine .

Temporal Effects in Laboratory Settings

When this compound acid was instilled in the rabbit colon, it was absorbed as such although within hours it was progressively epimerized by bacteria to deoxycholic acid . When injected intravenously and allowed to circulate enterohepatically, this compound acid was largely epimerized to deoxycholic acid in 24 hours .

Dosage Effects in Animal Models

The dosage effects of this compound acid in animal models have not been extensively studied. It has been administered for 3 weeks at a dose of 180 ccmol/day (0.1% by weight of a chow diet; 2-4 times the endogenous bile acid synthesis rate) .

Metabolic Pathways

This compound acid is involved in the bile acid metabolic pathway . It is synthesized and then transported and metabolized in the rat, rabbit, and hamster .

Transport and Distribution

This compound acid is well transported by the liver in rats and hamsters with biliary fistulas . The taurine conjugate of this compound acid is moderately well transported by the perfused rat ileum .

属性

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-MFSKYVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258025 | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

570-62-7 | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of lagodeoxycholic acid compare to other bile acids, and what is its impact on solubility?

A2: this compound acid is an epimer of deoxycholic acid, differing only in the orientation of the hydroxyl group at the C-12 position []. This seemingly small structural difference significantly impacts solubility. While both are classified as less soluble, unconjugated bile acids, the calcium salt of this compound acid exhibits slightly higher solubility compared to deoxycholic acid []. Research indicates that the number and orientation of hydroxyl groups on the bile acid molecule directly influence the solubility of its calcium salts [].

Q2: Has this compound acid been investigated for potential biological effects?

A3: While research on this compound acid is limited compared to other bile acids, some studies have explored its potential biological effects. For example, research in [] and [] investigated the metabolism, transport, and effects of chronic feeding of this compound acid, aiming to understand its potential role in physiological processes and disease.

Q3: Are there specific analytical methods to study this compound acid?

A4: Analytical methods for characterizing and quantifying bile acids like this compound acid often involve chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. These methods can be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity in complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)